Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate
Overview
Description
Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate is a synthetic compound with the molecular formula C18H20N2O3 and a molecular weight of 312.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate can be synthesized through a one-pot procedure involving the Hofmann rearrangement of aromatic and aliphatic amides. This method uses N-bromoacetamide and lithium hydroxide or lithium methoxide as reagents . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to enhance production capabilities .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in products with different functional groups replacing the original ones .
Scientific Research Applications
Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent and intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate include other carbamates and derivatives, such as:
- Benzyl carbamate
- Methyl carbamate
- Ethyl carbamate
Uniqueness
This compound is unique due to its specific structural features and properties. Its combination of a benzyl group, a methylcarbamoyl group, and a phenylethyl moiety imparts distinct chemical and biological characteristics, making it valuable for various applications.
Properties
IUPAC Name |
benzyl N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19-17(21)16(12-14-8-4-2-5-9-14)20-18(22)23-13-15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,19,21)(H,20,22)/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDOGCUYHOPZPD-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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